2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

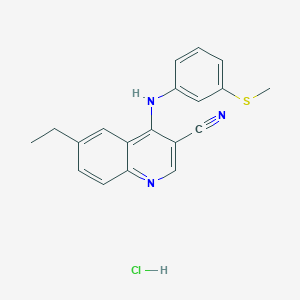

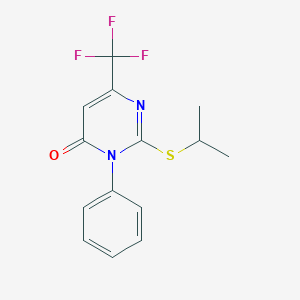

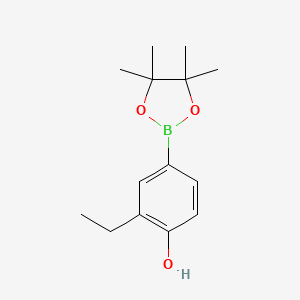

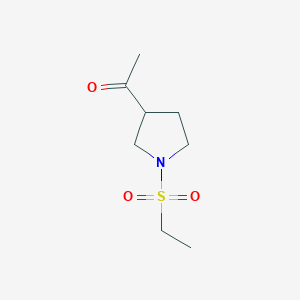

The compound is a pyrimidinone derivative with an isopropylsulfanyl group, a phenyl group, and a trifluoromethyl group . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of similar compounds . An efficient trifluoromethylation of 2-isocyanobiaryls was developed through constant current electrolysis, employing sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source .Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrimidinone core with the isopropylsulfanyl, phenyl, and trifluoromethyl groups attached at the 2, 3, and 6 positions, respectively .Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . The trifluoromethyl group can be incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds .科学的研究の応用

Photoredox Catalysis

This compound can participate in photoredox catalysis processes, which are crucial in organic synthesis . The trifluoromethyl group enhances the compound’s ability to undergo electron transfer reactions under visible light without the need for a photoredox catalyst. This application is significant in synthesizing various organosulfur compounds, which have broad uses in pharmaceuticals and materials science.

Redox Potential Studies

The redox potentials of trifluoromethyl-containing compounds like this one are essential for understanding trifluoromethylation reactions . These reactions are pivotal in drug development, agrochemicals, and functional materials. By studying the redox potentials, researchers can gain insights into the mechanistic aspects of these reactions, which is valuable for designing new compounds with desired properties.

Chalcogenation Reactions

Chalcogenation: , particularly sulfenylation and selenylation , of pyrimidinone derivatives, is another application area . The compound can be used to introduce sulfur or selenium atoms into organic molecules, creating derivatives with potential biological activities, such as enzyme inhibition or receptor antagonism.

Therapeutic Potential

Compounds with a pyrimidinone core, including derivatives of our compound of interest, have shown therapeutic potential . They are present in drugs and have been studied for new therapies. The pyrimidinone moiety is especially relevant in the development of treatments for various diseases, including cancer and arthritis.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-phenyl-2-propan-2-ylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2OS/c1-9(2)21-13-18-11(14(15,16)17)8-12(20)19(13)10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAMWBXEJRUGDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2991083.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)